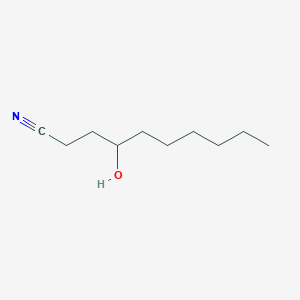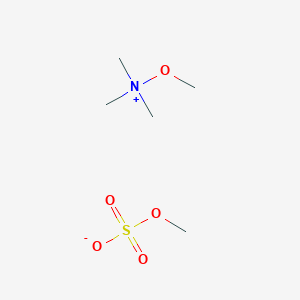
2,2-Dichloroethenyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloroethenyl methyl carbonate is an organic compound with the molecular formula C4H4Cl2O3. It is a derivative of dimethyl carbonate and is characterized by the presence of two chlorine atoms attached to the ethylene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl methyl carbonate typically involves the reaction of dimethyl carbonate with a chlorinated ethylene derivative under controlled conditions. One common method is the reaction of dimethyl carbonate with 1,1-dichloroethylene in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloroethenyl methyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbonate group can be hydrolyzed to form corresponding alcohols and carbon dioxide.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the carbonate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Hydrolysis: Alcohols and carbon dioxide.
Oxidation: Carboxylic acids and other oxidized products.
Applications De Recherche Scientifique
2,2-Dichloroethenyl methyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Employed in the production of specialty polymers and resins.
Pharmaceuticals: Investigated for potential use in drug development and as a building block for active pharmaceutical ingredients.
Environmental Chemistry: Studied for its potential use in the degradation of environmental pollutants
Mécanisme D'action
The mechanism of action of 2,2-Dichloroethenyl methyl carbonate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms makes the ethylene group highly reactive, facilitating nucleophilic attacks. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming alcohols. These reactions are crucial for its applications in organic synthesis and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Carbonate: A less chlorinated analogue with similar reactivity but lower toxicity.
Methyl 2-octynoate: Another carbonate derivative with different functional groups and applications.
Uniqueness
2,2-Dichloroethenyl methyl carbonate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to other carbonate derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
21985-71-7 |
|---|---|
Formule moléculaire |
C4H4Cl2O3 |
Poids moléculaire |
170.98 g/mol |
Nom IUPAC |
2,2-dichloroethenyl methyl carbonate |
InChI |
InChI=1S/C4H4Cl2O3/c1-8-4(7)9-2-3(5)6/h2H,1H3 |
Clé InChI |
JHSKBWHWHNCASE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


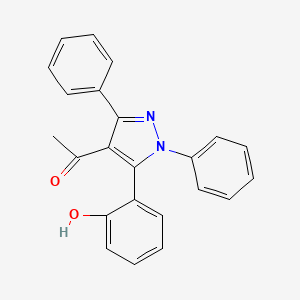

![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
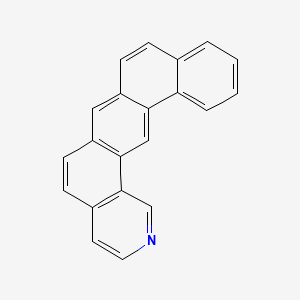
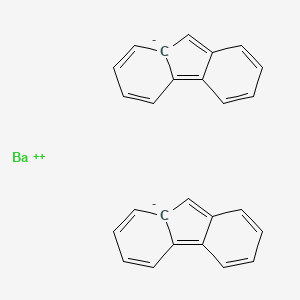

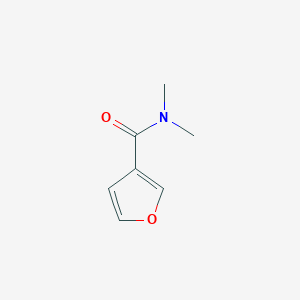

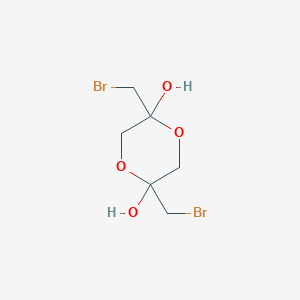
![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)

![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
